molecular formula C8H13NO B8697656 (3AR,7aR)-octahydro-1H-isoindol-1-one

(3AR,7aR)-octahydro-1H-isoindol-1-one

Cat. No.: B8697656
M. Wt: 139.19 g/mol
InChI Key: JKYNCKNIVHDOKU-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,7aR)-Octahydro-1H-isoindol-1-one is a bicyclic organic compound with a unique structure that includes a fused ring system. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a saturated isoindoline ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3AR,7aR)-octahydro-1H-isoindol-1-one typically involves the reduction of isoindoline derivatives. One common method is the catalytic hydrogenation of isoindoline using palladium on carbon as a catalyst under hydrogen gas at elevated pressures and temperatures. Another approach involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent like ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: (3AR,7aR)-Octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindoline-1-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or catalytic hydrogenation with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Isoindoline-1-one derivatives.

    Reduction: Fully saturated isoindoline derivatives.

    Substitution: N-substituted isoindoline derivatives.

Scientific Research Applications

(3AR,7aR)-Octahydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their potential use as pharmaceutical agents, particularly in the development of new drugs.

    Industry: It is used in the synthesis of polymers and materials with specific properties, such as increased strength and durability.

Mechanism of Action

The mechanism of action of (3AR,7aR)-octahydro-1H-isoindol-1-one and its derivatives often involves interaction with biological macromolecules. For instance, in medicinal chemistry, these compounds may act as enzyme inhibitors or receptor agonists/antagonists. The specific molecular targets and pathways depend on the functional groups present on the isoindoline ring and their interactions with biological systems.

Comparison with Similar Compounds

    Hexahydro-1H-isoindol-1-one: A similar compound with one less degree of saturation.

    Octahydro-1H-indole: Another bicyclic compound with a different ring structure.

Uniqueness: (3AR,7aR)-Octahydro-1H-isoindol-1-one is unique due to its specific ring structure and stereochemistry, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for studying new chemical reactions and developing novel materials and pharmaceuticals.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one

InChI

InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7+/m0/s1

InChI Key

JKYNCKNIVHDOKU-NKWVEPMBSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CNC2=O

Canonical SMILES

C1CCC2C(C1)CNC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7 g of (3aRS,4RS,7aSR)-2-benzyl-7,7-dimethoxy -4-(2-methoxyphenyl)-4-perhydroisoindolol in 70 cm3 of dry dichloromethane are added 6.5 cm3 of triethylamine and 6.5 cm3 of trifluoroacetic acid. After stirring for 3 hours at room temperature, the reaction mixture, cooled to +5° C., is basified with 50 cm3 of 1N sodium hydroxide. The organic phase is separated out, washed with water, dried over magnesium sulphate and then concentrated to dryness under reduced pressure (2.7 kPa). The oil obtained is crystallized in diisopropyl ether. The solid, washed with petroleum ether, is then drained and dried under reduced pressure at 40° C. 3.4 g of (3aRS,7RS,7aSR)-2-benzyl-7-hydroxy -7-(2-methoxyphenyl)-4)-perhydroisoindolone are obtained, in the form of a cream-coloured solid. M.p.=96C.
Name
(3aRS,4RS,7aSR)-2-benzyl-7,7-dimethoxy -4-(2-methoxyphenyl)-4-perhydroisoindolol
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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